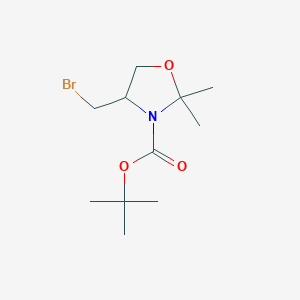
tert-butyl 2-(4-aminobenzoyl)tetrahydro-1(2H)-pyridazinecarboxylate
Descripción general
Descripción
Tert-butyl 2-(4-aminobenzoyl)tetrahydro-1(2H)-pyridazinecarboxylate, also known as TB-ABTP, is an organic compound that is used in various scientific research applications. It is a white crystalline solid with a melting point of approximately 150°C. TB-ABTP has a wide range of uses in research due to its unique properties, such as its ability to form stable complexes with other molecules. TB-ABTP is also known to be non-toxic and non-irritant, making it a safe and effective tool for research.
Aplicaciones Científicas De Investigación
Synthetic Applications and Environmental Impact
Environmental Occurrence and Toxicity of Synthetic Phenolic Antioxidants Synthetic phenolic antioxidants, similar in chemical nature to the compound , are used across various industrial sectors to prevent oxidative damage. Their widespread use has raised concerns regarding environmental pollution and human exposure. Toxicity studies suggest potential hepatic toxicity and endocrine-disrupting effects, highlighting the need for novel compounds with lower toxicity and environmental impact (Liu & Mabury, 2020).
Advanced Materials and Catalysis Research on functionalized quinazolines and pyrimidines for optoelectronic applications underscores the utility of heterocyclic compounds in creating novel materials for electronics and catalysis. Incorporation into π-extended systems enhances their electroluminescent properties, suggesting potential avenues for the development of organic light-emitting diodes and solar cells (Lipunova et al., 2018).
Medicinal Chemistry
Heterocyclic Compounds in Drug Development The diversity of heterocyclic N-oxide molecules, including pyridine and indazole derivatives, demonstrates their significance in drug discovery. These compounds serve as key intermediates in synthesizing a wide array of pharmacologically active molecules, highlighting the importance of exploring new synthetic routes and applications in medicinal chemistry (Li et al., 2019).
Biomass-derived Levulinic Acid in Drug Synthesis Levulinic acid, while not structurally related, provides an example of how versatile chemical precursors derived from biomass can be used in synthesizing various drugs, potentially offering a cleaner and more cost-effective approach to pharmaceutical development. This highlights the ongoing search for novel compounds and derivatives with specific applications in treating diseases and synthesizing medicinal agents (Zhang et al., 2021).
Propiedades
IUPAC Name |
tert-butyl 2-(4-aminobenzoyl)diazinane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c1-16(2,3)22-15(21)19-11-5-4-10-18(19)14(20)12-6-8-13(17)9-7-12/h6-9H,4-5,10-11,17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVYMRAPMCNWZIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCN1C(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301145147 | |
| Record name | 1,1-Dimethylethyl 2-(4-aminobenzoyl)tetrahydro-1(2H)-pyridazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301145147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 2-(4-aminobenzoyl)tetrahydro-1(2H)-pyridazinecarboxylate | |
CAS RN |
1135283-60-1 | |
| Record name | 1,1-Dimethylethyl 2-(4-aminobenzoyl)tetrahydro-1(2H)-pyridazinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1135283-60-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 2-(4-aminobenzoyl)tetrahydro-1(2H)-pyridazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301145147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(3-fluorophenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B1438934.png)


![N-[(4-fluorophenyl)methyl]prop-2-enamide](/img/structure/B1438944.png)
![2-{4-Methyl-2-[(trifluoromethyl)sulfanyl]-1,3-thiazol-5-yl}acetic acid](/img/structure/B1438945.png)



![6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-thiol](/img/structure/B1438951.png)



![3-[(1-Benzylpiperidin-4-yl)amino]pyrrolidine-2,5-dione](/img/structure/B1438955.png)
